Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: is a chemical compound with the molecular formula C7H9IO2 and a molecular weight of 252.05 g/mol. It is a derivative of bicyclo[1.1.1]pentane, featuring an iodine atom at the 3-position and a carboxylate ester group at the 1-position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: One common synthetic route involves the halogenation of bicyclo[1.1.1]pentane-1-carboxylate followed by iodination. This process typically requires the use of iodine or iodine-containing reagents under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with an appropriate halide precursor. This method requires careful control of reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of this compound involves large-scale halogenation and purification processes. These methods are optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of different derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrogenated derivatives.
Substitution: A wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular structures. Biology: Medicine: It is being explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents. Industry: The compound is used in various industrial applications, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its reactivity with various biological targets and pathways. The iodine atom plays a crucial role in its biological activity, interacting with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound differs by having an amino group instead of an iodine atom.
Methyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate: This compound features a hydroxymethyl group instead of an iodine atom.
Uniqueness: Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is unique due to its iodine atom, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSNAPYRXGOMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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